molecular formula C14H11Br2NO B12116632 2-bromo-N-(2-bromo-4-methylphenyl)benzamide

2-bromo-N-(2-bromo-4-methylphenyl)benzamide

Cat. No.: B12116632
M. Wt: 369.05 g/mol
InChI Key: GVKHDUCJJUYERE-UHFFFAOYSA-N
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Description

2-bromo-N-(2-bromo-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11Br2NO It is a brominated derivative of benzamide, characterized by the presence of two bromine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-bromo-4-methylphenyl)benzamide typically involves the bromination of N-(2-bromo-4-methylphenyl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine reagents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-bromo-4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation could lead to the formation of a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2-bromo-4-methylphenyl)benzamide is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of two bromine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

2-bromo-N-(2-bromo-4-methylphenyl)benzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18)

InChI Key

GVKHDUCJJUYERE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)Br

Origin of Product

United States

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